molecular formula C7H13N3O B12858511 2-Amino-1-(isopropylamino)-1H-pyrrol-3-ol

2-Amino-1-(isopropylamino)-1H-pyrrol-3-ol

Cat. No.: B12858511
M. Wt: 155.20 g/mol
InChI Key: VUEUCWNYDAFAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(isopropylamino)-1H-pyrrol-3-ol is an organic compound with a unique structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(isopropylamino)-1H-pyrrol-3-ol can be achieved through several methods. One common approach involves the reaction of isopropylamine with a suitable precursor, such as a pyrrole derivative, under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or reduction to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(isopropylamino)-1H-pyrrol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted pyrrole compounds .

Scientific Research Applications

2-Amino-1-(isopropylamino)-1H-pyrrol-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(isopropylamino)-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino alcohols and pyrrole derivatives, such as 2-Amino-1-propanol and 2-Amino-1,4-dihydropyrimidines .

Uniqueness

What sets 2-Amino-1-(isopropylamino)-1H-pyrrol-3-ol apart is its unique combination of functional groups and its potential for diverse applications in different fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-amino-1-(propan-2-ylamino)pyrrol-3-ol

InChI

InChI=1S/C7H13N3O/c1-5(2)9-10-4-3-6(11)7(10)8/h3-5,9,11H,8H2,1-2H3

InChI Key

VUEUCWNYDAFAOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NN1C=CC(=C1N)O

Origin of Product

United States

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